5-Methyl-2,3-dihydro-1H-inden-2-amine
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Overview
Description
1H-Inden-2-amine, 2,3-dihydro-5-methyl- is an organic compound with the molecular formula C10H13N. It is a derivative of indane, featuring an amine group at the second position and a methyl group at the fifth position of the indane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-2-amine, 2,3-dihydro-5-methyl- can be synthesized through several methods. One common approach involves the reduction of 5-methyl-2-nitroindane using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 5-methylindanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 1H-Inden-2-amine, 2,3-dihydro-5-methyl- typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a suitable catalyst to reduce the nitro or carbonyl precursors to the desired amine compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-2-amine, 2,3-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
1H-Inden-2-amine, 2,3-dihydro-5-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of psychoactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-2-amine, 2,3-dihydro-5-methyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their function and leading to various pharmacological effects .
Comparison with Similar Compounds
2-Aminoindane: Similar structure but lacks the methyl group at the fifth position.
2,3-Dihydro-1H-indol-5-ylmethylamine: Contains an indole ring instead of an indane ring.
5-Methyl-2-nitroindane: Precursor in the synthesis of 1H-Inden-2-amine, 2,3-dihydro-5-methyl-.
Uniqueness: 1H-Inden-2-amine, 2,3-dihydro-5-methyl- is unique due to the presence of both an amine group and a methyl group on the indane ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
61957-22-0 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-3-8-5-10(11)6-9(8)4-7/h2-4,10H,5-6,11H2,1H3 |
InChI Key |
WBYXSVCECOOBEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(C2)N)C=C1 |
Origin of Product |
United States |
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